4-Benzyloxy-3-hydroxyphenylacetic acid

説明

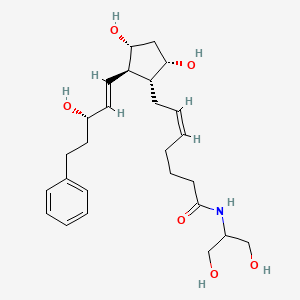

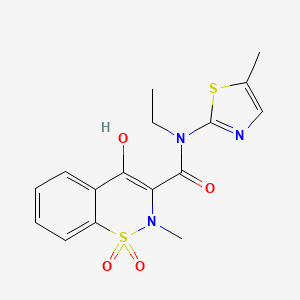

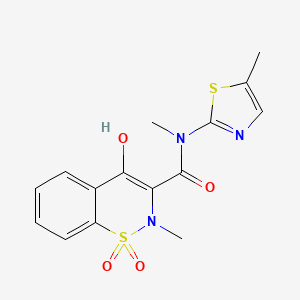

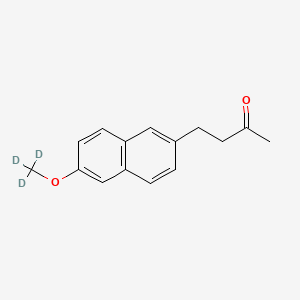

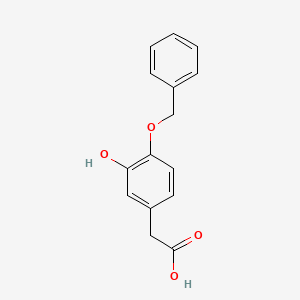

4-Benzyloxy-3-hydroxyphenylacetic acid is an aromatic phenyl acetic acid . It has a molecular formula of C15H14O4 and a molecular weight of 258.27 . It is used in proteomics research applications .

Synthesis Analysis

The synthesis of 4-Benzyloxy-3-hydroxyphenylacetic acid involves the benzylation of 4-hydroxy-3-methoxyphenylacetic acid . It can also be synthesized by the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .Molecular Structure Analysis

The molecular structure of 4-Benzyloxy-3-hydroxyphenylacetic acid is represented by the formula C15H14O4 . The structure is also available as a 2D Mol file or as a computed 3D SD file .科学的研究の応用

Application in the Production of Catechols

Scientific Field

Summary of the Application

Catechols have important applications in the pharmaceutical, food, cosmetic, and functional material industries . 4-Benzyloxy-3-hydroxyphenylacetic acid is used in the production of catechols through the enzyme 4-hydroxyphenylacetate-3-hydroxylase (4HPA3H), a two-component enzyme system comprising HpaB (monooxygenase) and HpaC (FAD oxidoreductase) .

Methods of Application

The enzyme 4HPA3H can be easily expressed, is highly active, and exhibits ortho-hydroxylation activity toward a broad spectrum of phenol substrates .

Results or Outcomes

The use of 4HPA3H demonstrates significant potential for catechol production .

Application in the Synthesis of Piceatannol

Summary of the Application

4-Benzyloxy-3-hydroxyphenylacetic acid is used in the synthesis of piceatannol, a compound with various health benefits and valuable applications in food, medicine, and cosmetics .

Methods of Application

The enzyme 4-Hydroxyphenylacetate-3-hydroxylase (4HPA3H; EC 1.14.14.9) is a heterodimeric flavin-dependent monooxygenase complex that catalyzes the ortho-hydroxylation of resveratrol to produce piceatannol .

Results or Outcomes

The use of 4HPA3H in the synthesis of piceatannol has been successful .

Application in the Synthesis of Cephalosporin Antibiotics

Scientific Field

Summary of the Application

4-Benzyloxy-3-hydroxyphenylacetic acid is used as a pharmaceutical raw material for the synthesis of cephalosporin antibiotics .

Methods of Application

The specific methods of application in the synthesis of cephalosporin antibiotics are not detailed in the source .

Results or Outcomes

The use of 4-Benzyloxy-3-hydroxyphenylacetic acid in the synthesis of cephalosporin antibiotics has been successful .

Application in the Acylation of Phenols and Amines

Scientific Field

Summary of the Application

4-Benzyloxy-3-hydroxyphenylacetic acid is used as a reagent in the acylation of phenols and amines .

Methods of Application

The specific methods of application in the acylation of phenols and amines are not detailed in the source .

Results or Outcomes

The use of 4-Benzyloxy-3-hydroxyphenylacetic acid in the acylation of phenols and amines has been successful .

Application in the Fluorometric Determination of Oxidative Enzymes

Summary of the Application

4-Benzyloxy-3-hydroxyphenylacetic acid is used for fluorometric determination of oxidative enzymes .

Methods of Application

The specific methods of application in the fluorometric determination of oxidative enzymes are not detailed in the source .

Results or Outcomes

The use of 4-Benzyloxy-3-hydroxyphenylacetic acid in the fluorometric determination of oxidative enzymes has been successful .

Application in the Synthesis of 1,2-bis (4-benzyloxy-3-methoxyphenyl)-3-hydroxy-propionic acid

Summary of the Application

4-Benzyloxy-3-methoxyphenylacetic acid is used as one of the reactants in the synthesis of 1,2-bis (4-benzyloxy-3-methoxyphenyl)-3-hydroxy-propionic acid .

Methods of Application

The specific methods of application in the synthesis of 1,2-bis (4-benzyloxy-3-methoxyphenyl)-3-hydroxy-propionic acid are not detailed in the source .

Results or Outcomes

The use of 4-Benzyloxy-3-methoxyphenylacetic acid in the synthesis of 1,2-bis (4-benzyloxy-3-methoxyphenyl)-3-hydroxy-propionic acid has been successful .

Safety And Hazards

The safety data sheet for a similar compound, 4-Hydroxyphenylacetic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing vapors, mist or gas, and to use only outdoors or in a well-ventilated area .

特性

IUPAC Name |

2-(3-hydroxy-4-phenylmethoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c16-13-8-12(9-15(17)18)6-7-14(13)19-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLBBKCKVVIGYBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652467 | |

| Record name | [4-(Benzyloxy)-3-hydroxyphenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyloxy-3-hydroxyphenylacetic acid | |

CAS RN |

28988-68-3 | |

| Record name | [4-(Benzyloxy)-3-hydroxyphenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。